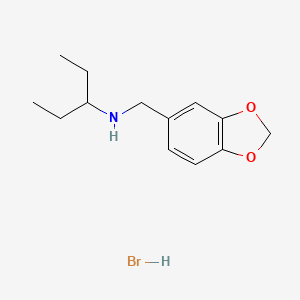

N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide

CAS No.: 1609407-98-8

Cat. No.: VC11748390

Molecular Formula: C13H20BrNO2

Molecular Weight: 302.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-98-8 |

|---|---|

| Molecular Formula | C13H20BrNO2 |

| Molecular Weight | 302.21 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C13H19NO2.BrH/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H |

| Standard InChI Key | VVTVYMLHJCLZHX-UHFFFAOYSA-N |

| SMILES | CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |

| Canonical SMILES | CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide is characterized by a benzodioxole moiety fused to a pentanamine backbone, with a hydrobromic acid salt formation at the amine group. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1609407-98-8 | |

| Molecular Formula | C₁₃H₂₀BrNO₂ | |

| Molecular Weight | 302.21 g/mol | |

| Parent Compound | 3-pentanamine derivative |

The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contributes aromaticity and potential electron-rich binding sites, while the pentanamine chain may influence lipophilicity and receptor interactions .

Synthesis and Structural Analogues

Synthetic Pathways

Although no direct synthesis protocol is documented for N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide, analogous compounds suggest a reductive amination strategy:

-

Condensation: Reacting 1,3-benzodioxole-5-carbaldehyde with 3-pentanamine in the presence of a reducing agent (e.g., NaBH₄) .

-

Salt Formation: Treating the free base with hydrobromic acid to yield the hydrobromide salt .

Structural Analogues and Activity Trends

Comparative analysis with related compounds reveals potential pharmacological implications:

The absence of an N-methyl group in N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide may reduce its ability to cross the blood-brain barrier compared to MBDP .

Pharmacological and Toxicological Considerations

Mechanistic Hypotheses

Based on structural analogs, this compound may interact with monoamine transporters:

-

Serotonin Transporter (SERT): The benzodioxole group could inhibit serotonin reuptake, akin to MDMA derivatives .

-

Dopamine Transporter (DAT): Limited activity expected due to the lack of α-methyl substitution .

Metabolic Pathways

Proposed metabolism involves:

-

O-Dealkylation: Cleavage of the methylenedioxy group to form catechol intermediates .

-

Conjugation: Sulfation or glucuronidation of hydroxylated metabolites for renal excretion .

Neurotoxicity Risks

While direct evidence is lacking, structural similarities to MDMA analogs suggest potential serotonergic toxicity at high doses. The margin of safety (MoS) for such compounds is often <1, indicating a narrow therapeutic index .

Regulatory and Legal Status

International Controls

-

United Kingdom: Analogous compounds (e.g., MBDP) are classified as Class A drugs under the Misuse of Drugs Act .

-

United States: Likely falls under the Federal Analog Act due to structural resemblance to Schedule I substances .

Research Restrictions

The compound’s undefined pharmacological profile and regulatory status limit legal research applications. Most available data derive from computational or analog-based studies .

Future Research Directions

Priority Investigations

-

Receptor Binding Assays: Quantify affinity for SERT, DAT, and NET using radioligand displacement studies.

-

In Vivo Toxicity: Assess serotonergic deficits in rodent models post-administration.

-

Metabolic Profiling: Identify major metabolites via LC-MS/MS to predict drug-drug interactions.

Synthetic Challenges

Scalable synthesis requires optimization of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume